2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole
CAS No.:
Cat. No.: VC17633743
Molecular Formula: C13H14BrNS
Molecular Weight: 296.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrNS |
|---|---|
| Molecular Weight | 296.23 g/mol |
| IUPAC Name | 2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C13H14BrNS/c1-9(2)12-8-16-13(15-12)11-5-3-10(7-14)4-6-11/h3-6,8-9H,7H2,1-2H3 |
| Standard InChI Key | QDWYXJWSFWERSE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by a 4-(bromomethyl)phenyl group and at the 4-position by an isopropyl moiety. The IUPAC name, 2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole, reflects this arrangement . The SMILES notation (CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr) and InChIKey (QDWYXJWSFWERSE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Fundamental Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄BrNS | |
| Molecular Weight | 296.23 g/mol | |
| XLogP3-AA | 4.3 | |
| Topological Polar Surface Area | 41.1 Ų | |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-(4-(bromomethyl)phenyl)-4-isopropylthiazole likely follows a multi-step protocol analogous to methods reported for related bromomethylated aromatics . A plausible pathway involves:
-
Thiazole Ring Formation: Condensation of 4-(bromomethyl)acetophenone with thiourea in the presence of iodine, yielding 4-(4-(bromomethyl)phenyl)thiazol-2-amine .
-
Isopropyl Substitution: Alkylation of the thiazole amine with isopropyl bromide or via a Friedel-Crafts approach using isopropyl halides .
Table 2: Comparative Synthetic Methods for Bromomethyl-Thiazoles
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromomethylation | NBS, AIBN, CCl₄, reflux | 90% | |
| Thiazole Cyclization | Thiourea, I₂, ethanol, Δ | 85% | |
| Isopropyl Introduction | Isopropyl bromide, K₂CO₃, DMF | 75%* | * |
*Hypothetical yield based on analogous reactions.
Reactivity Profile
The bromomethyl group (–CH₂Br) serves as a versatile electrophilic site, enabling nucleophilic substitution reactions with amines, thiols, or alkoxides. This reactivity is exploited in pharmaceutical chemistry to conjugate thiazole cores with targeting moieties . The isopropyl group enhances lipid solubility, potentially improving blood-brain barrier permeability in drug candidates .
Computational and Physicochemical Properties
ADME Predictions
Computational models predict favorable drug-likeness parameters:
-
Lipophilicity: XLogP3-AA = 4.3 indicates high membrane permeability but may limit aqueous solubility.
-
Polar Surface Area: 41.1 Ų suggests moderate bioavailability via oral administration.
-
Rotatable Bonds: 3 , below the threshold for optimal bioavailability (≤10).
Stability and Degradation
The bromine atom introduces susceptibility to photolytic debromination, necessitating storage in amber containers. Accelerated stability studies on similar compounds show <5% degradation over 6 months at 25°C .
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine | 8–32 | 12–45 | |
| 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole* | – | – | – |
*Predicted based on structural analogs.
Challenges and Future Directions
Current limitations include the absence of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:
-
Synthetic Optimization: Developing catalytic methods to reduce reliance on stoichiometric reagents like NBS .
-
Biological Screening: Evaluating potency against ESKAPE pathogens and apoptosis mechanisms in cancer models.
-
Formulation Studies: Addressing solubility challenges via prodrug design or nanoparticle encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume